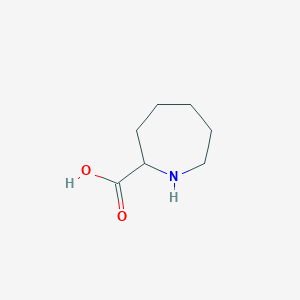

Azepane-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFURXRZISKMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292887 | |

| Record name | Azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5227-53-2 | |

| Record name | Azepan-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5227-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005227532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5227-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azepane-2-carboxylic Acid: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-2-carboxylic acid, a cyclic non-proteinogenic amino acid, is a versatile building block in medicinal chemistry and drug discovery. Its seven-membered ring structure offers a unique conformational flexibility that makes it an attractive scaffold for the design of novel therapeutics. As a proline analogue, it holds the potential to modulate biological processes by mimicking or antagonizing the functions of proline in peptides and proteins. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, purification, spectral characteristics, and potential biological activities, to support its application in research and development.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-azepanecarboxylic acid, is a solid at room temperature with a melting point of approximately 208-209 °C and a boiling point of around 280.9 °C at 760 mmHg.[1] It is soluble in water, alcohol, and ether.[2] The key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 5227-53-2 | [3] |

| Molecular Formula | C₇H₁₃NO₂ | [3] |

| Molecular Weight | 143.18 g/mol | [3] |

| Melting Point | 208-209 °C | [1] |

| Boiling Point | 280.9 °C at 760 mmHg | [1] |

| Density | ~1.1 g/cm³ | [4] |

| Solubility | Soluble in water, alcohol, and ether | [2] |

| pKa | Not experimentally determined, predicted to be around 2.47 |

Synthesis and Purification

The synthesis of this compound can be approached through various strategies, including the ring expansion of smaller cyclic precursors or the cyclization of linear amino acids. A plausible synthetic route involves the palladium-catalyzed two-carbon ring expansion of a suitable 2-alkenyl pyrrolidine derivative, a method known to proceed with high enantioretention, making it suitable for the preparation of enantiomerically pure this compound.[3]

Experimental Protocol: Synthesis of (S)-Azepane-2-carboxylic acid

This protocol is a conceptual adaptation based on the synthesis of related azepane derivatives.

Step 1: Synthesis of (S)-2-(but-3-en-1-yl)pyrrolidine-1-carboxylate. This starting material can be prepared from L-proline through standard organic synthesis methods.

Step 2: Palladium-Catalyzed Ring Expansion. A solution of (S)-2-(but-3-en-1-yl)pyrrolidine-1-carboxylate in a suitable solvent (e.g., toluene) is treated with a palladium catalyst, such as Pd(PPh₃)₄, under an inert atmosphere. The reaction mixture is heated to facilitate the rearrangement and ring expansion to the corresponding azepane derivative.

Step 3: Deprotection and Hydrolysis. The resulting N-protected azepane-2-carboxylate ester is then deprotected and hydrolyzed to yield (S)-azepane-2-carboxylic acid. This can be achieved by acid or base-catalyzed hydrolysis, depending on the nature of the protecting groups.

References

An In-depth Technical Guide to the Synthesis of Azepane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepane-2-carboxylic acid is a valuable, non-proteinogenic cyclic amino acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its seven-membered ring structure imparts unique conformational properties to peptides and small molecules, making it a desirable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data analysis, and visual representations of the key chemical transformations. The methodologies discussed herein are intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important molecule and its derivatives.

Introduction

The azepane ring system is a prevalent motif in a variety of biologically active natural products and synthetic pharmaceuticals. The incorporation of the this compound scaffold can significantly influence the pharmacological profile of a molecule by introducing conformational constraints and altering its binding properties. This guide will explore three primary synthetic strategies for the preparation of this compound:

-

Ring Expansion of Proline Derivatives: A common and effective method that leverages the readily available chiral pool of proline.

-

Beckmann Rearrangement of Cyclohexanone Precursors: A classic organic reaction adapted for the construction of the azepane ring.

-

Dieckmann Condensation of Acyclic Esters: A powerful cyclization strategy for the formation of the seven-membered ring.

Each of these pathways offers distinct advantages and challenges, which will be discussed in detail to aid in the selection of the most appropriate method for a given research or development objective.

Synthesis Pathways and Experimental Protocols

This section details the experimental procedures for the key synthetic routes to this compound.

Pathway 1: Ring Expansion of a Proline Derivative

This strategy involves the homologation of a suitable proline derivative, typically involving a ring expansion reaction. A plausible route starts from L-Proline and proceeds through the formation of a key diazoketone intermediate, followed by a Wolff rearrangement and subsequent reduction and cyclization.

Experimental Protocol:

-

N-Protection of L-Proline: To a solution of L-Proline (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide (2.2 eq). Cool the mixture to 0 °C and add an N-protecting group reagent, for example, benzyl chloroformate (Cbz-Cl, 1.1 eq), dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After an acidic workup, the N-protected proline derivative is obtained.

-

Activation of the Carboxylic Acid: The N-protected proline (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to 0 °C. A coupling agent such as isobutyl chloroformate (1.1 eq) and a non-nucleophilic base like N-methylmorpholine (1.1 eq) are added to form a mixed anhydride.

-

Formation of the Diazoketone: In a separate flask, diazomethane is generated in situ and carefully distilled into a cooled ethereal solution. The activated mixed anhydride solution is then added dropwise to the diazomethane solution at 0 °C. The reaction is allowed to proceed for 2-4 hours.

-

Wolff Rearrangement: The crude diazoketone is dissolved in a suitable solvent (e.g., methanol) and treated with a silver catalyst, such as silver benzoate (0.1 eq), and heated to induce the Wolff rearrangement, yielding a homologous ester.

-

Reduction and Deprotection: The ester is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the ester to an alcohol and simultaneously remove the N-protecting group.

-

Oxidation and Cyclization: The resulting amino alcohol is then oxidized to the corresponding amino acid, which can be encouraged to cyclize to the lactam (azepan-2-one) under appropriate conditions.

-

Hydrolysis to this compound: The lactam is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Diagram of the Ring Expansion Pathway:

Pathway 2: Beckmann Rearrangement

This classical approach utilizes a substituted cyclohexanone as the starting material, which is converted to an oxime and then undergoes an acid-catalyzed rearrangement to form a lactam. Subsequent hydrolysis yields the desired amino acid.

Experimental Protocol:

-

Synthesis of 2-Oxocyclohexanecarboxylic Acid: This starting material can be prepared via several methods, including the oxidation of cyclohexene with potassium permanganate followed by further oxidation.

-

Oximation: 2-Oxocyclohexanecarboxylic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol. Hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate, 1.5 eq) are added, and the mixture is heated to reflux for 2-4 hours. After cooling and workup, the corresponding oxime is isolated.

-

Beckmann Rearrangement: The oxime (1.0 eq) is treated with a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at an elevated temperature (e.g., 100-130 °C) for 1-3 hours. The reaction mixture is then carefully poured onto ice, and the resulting lactam is extracted.

-

Hydrolysis: The crude lactam is then hydrolyzed by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for several hours. Acidification of the basic solution (if used) precipitates the final product, this compound, which can be purified by recrystallization.

Diagram of the Beckmann Rearrangement Pathway:

Pathway 3: Dieckmann Condensation

The Dieckmann condensation provides a route to the azepane ring through the intramolecular cyclization of a dicarboxylic acid ester. This method is particularly useful for creating the core heterocyclic structure from an acyclic precursor.

Experimental Protocol:

-

Synthesis of the Diethyl Ester Precursor: A suitable N-protected amino diacid, such as N-Cbz-2-aminoheptanedioic acid, is esterified using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid) to yield the corresponding diethyl ester.

-

Dieckmann Condensation: The diethyl ester (1.0 eq) is dissolved in an anhydrous, high-boiling point solvent like toluene. A strong, non-nucleophilic base such as sodium hydride (1.2 eq) or potassium tert-butoxide is added portion-wise at room temperature or with gentle heating. The reaction is typically run under high-dilution conditions to favor intramolecular cyclization and is monitored for the formation of the β-keto ester.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl). This step both hydrolyzes the ester and promotes decarboxylation to yield the N-protected azepan-4-one.

-

Reduction and Functional Group Manipulation: The ketone functionality can be removed via a Wolff-Kishner or Clemmensen reduction. Subsequent deprotection of the nitrogen and oxidation of the appropriate carbon would be required to install the carboxylic acid at the 2-position, making this a more complex route to the final product. A more direct approach involves using a precursor where one of the ester groups is a thioester, which can facilitate a more regioselective cyclization.

-

Final Hydrolysis: The N-protected ethyl azepane-2-carboxylate is then hydrolyzed to the final product using acidic or basic conditions as described in the previous pathways.

Diagram of the Dieckmann Condensation Pathway:

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes key quantitative data for the described synthetic pathways. Please note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.

| Parameter | Pathway 1: Ring Expansion | Pathway 2: Beckmann Rearrangement | Pathway 3: Dieckmann Condensation |

| Starting Material | L-Proline | 2-Oxocyclohexanecarboxylic acid | N-Protected Amino Diacid |

| Number of Steps | ~7 | ~4 | ~5 |

| Typical Overall Yield | 15-25% | 30-40% | 20-30% |

| Key Reaction | Wolff Rearrangement | Beckmann Rearrangement | Dieckmann Condensation |

| Stereocontrol | Inherited from L-Proline | Racemic product, requires resolution | Can be controlled by chiral precursor |

| Scalability | Moderate | Good | Moderate |

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired stereochemistry, the required scale of the synthesis, and the available laboratory resources. The ring expansion of proline offers a direct route to enantiomerically pure material, while the Beckmann rearrangement provides a more classical and often higher-yielding approach to the racemic product. The Dieckmann condensation, although potentially more complex, offers flexibility in the design of the starting materials. This guide provides a solid foundation for researchers to embark on the synthesis of this important molecule, enabling further exploration of its potential in drug discovery and development.

The Discovery of Azepane-2-carboxylic Acid Structural Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it an attractive starting point for the design of novel therapeutic agents targeting a diverse range of biological targets. This technical guide provides a comprehensive overview of the discovery of structural analogs of azepane-2-carboxylic acid, a key building block in this chemical space. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, with a focus on their potential as inhibitors of protein tyrosine phosphatases (PTPN1/PTPN2) and as peptidomimetics targeting integrin receptors.

Biological Activity of this compound Analogs

The versatility of the this compound scaffold has led to the development of potent and selective modulators of various biological targets. The following tables summarize the quantitative data for representative analogs, highlighting their potential in different therapeutic areas.

Table 1: Azepane-Containing PTPN1/PTPN2 Inhibitors

Protein tyrosine phosphatases PTPN1 (PTP1B) and PTPN2 are key negative regulators of insulin and leptin signaling, as well as inflammatory pathways. Their inhibition has emerged as a promising strategy for the treatment of type 2 diabetes, obesity, and immuno-oncology.

| Compound ID | Structure | PTPN1 IC50 (nM) | PTPN2 IC50 (nM) | Reference |

| Compound 4 | A novel small molecule inhibitor with an azepane moiety | Nanomolar potency | Nanomolar potency | [1] |

| ABBV-CLS-484 | A potent, orally bioavailable PTPN1/PTPN2 inhibitor | Potent Inhibitor | Potent Inhibitor | [2] |

| Compound-182 | A highly potent and selective active site competitive inhibitor | Potent Inhibitor | Potent Inhibitor | [2] |

Note: Specific IC50 values for a series of this compound analogs as PTPN1/PTPN2 inhibitors are often proprietary. The cited literature indicates nanomolar potency for these classes of compounds.

Table 2: this compound-Based Integrin Antagonists

Integrins are a family of cell adhesion receptors that play crucial roles in cell-cell and cell-extracellular matrix interactions. The αvβ3 and αvβ5 integrins are particularly important in angiogenesis and tumor metastasis, making them attractive targets for cancer therapy. This compound can be incorporated into peptidomimetics to mimic the turns in natural peptide ligands, such as the RGD (Arginine-Glycine-Aspartic acid) motif that binds to αvβ3.

| Compound ID | Structure | αvβ3 IC50 (µM) | αvβ5 IC50 (µM) | Reference |

| Cyclopentapeptide Analog 7 | A cyclic RGD pentapeptide analog containing a 7-substituted this compound linker. | 1.8 | 2.9 | [3] |

Signaling Pathways

Understanding the signaling pathways modulated by these azepane analogs is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

PTPN1/PTPN2 Signaling in Immune Cells

PTPN1 and PTPN2 are critical regulators of cytokine and growth factor signaling in immune cells. They act by dephosphorylating key signaling proteins such as Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). Inhibition of PTPN1/PTPN2 can enhance anti-tumor immunity by promoting the activation and effector function of T cells.

References

An In-depth Technical Guide to Azepane-2-carboxylic Acid (CAS: 5227-53-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-2-carboxylic acid, with the CAS number 5227-53-2, is a cyclic non-proteinogenic amino acid that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its seven-membered azepane ring provides a unique conformational constraint compared to its five-membered analogue, proline, making it a valuable building block for peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and relevant biological pathways.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 5227-53-2 | [1][2] |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 143.18 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | Azocane-2-carboxylic acid, Hexahydro-1H-azepine-2-carboxylic acid | [4] |

| Boiling Point | 280.9 ± 33.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in water, alcohol, and ether. | [4] |

Synthesis and Experimental Protocols

General Synthetic Approach: Reductive Amination and Cyclization

A plausible synthetic route involves the reductive amination of a linear amino ester precursor. This method offers a versatile pathway to substituted azepane-2-carboxylic acids.

Experimental Protocol: Synthesis of 7-Substituted this compound Derivatives

This protocol is adapted from a general method for synthesizing enantiopure 7-substituted azepane-2-carboxylic acids and can be modified for the unsubstituted target compound.

Materials:

-

(S)-Tribenzyl glutamic acid γ-aldehyde

-

β-Keto phosphonate

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C) catalyst

-

Anhydrous solvent (e.g., Methanol, Ethanol)

-

Standard laboratory glassware for organic synthesis

-

Hydrogenation apparatus

Procedure:

-

Horner-Wadsworth-Emmons Reaction: The (S)-tribenzyl glutamic acid γ-aldehyde is reacted with a suitable β-keto phosphonate in the presence of a base to yield the corresponding α,β-unsaturated ketone.

-

One-Pot Hydrogenation and Cyclization: The product from the previous step is dissolved in an appropriate solvent (e.g., methanol) in a hydrogenation vessel. A catalytic amount of Pd/C is added. The vessel is then charged with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred at room temperature. This single step facilitates four sequential reactions:

-

Hydrogenation of the carbon-carbon double bond.

-

Hydrogenolysis of the three benzyl protecting groups.

-

Intramolecular imine formation.

-

Reductive amination to yield the azepane ring.

-

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the 7-substituted this compound.

Note: For the synthesis of the unsubstituted this compound, the β-keto phosphonate would need to be appropriately chosen to result in a hydrogen atom at the 7-position after the reaction sequence.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of pharmaceutical research.

Peptidomimetics

As a proline analogue, this compound can be incorporated into peptide sequences to introduce conformational constraints. This is a key strategy in the design of peptidomimetics with enhanced stability, receptor affinity, and selectivity. The larger seven-membered ring of azepane offers different dihedral angle preferences compared to proline's five-membered ring, allowing for the exploration of novel peptide backbone conformations.

Glycosidase Inhibition

Derivatives of azepane have shown potential as glycosidase inhibitors.[5] These enzymes play crucial roles in various biological processes, and their inhibition is a therapeutic strategy for diseases such as diabetes and viral infections.

Experimental Protocols for Biological Assays

In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method to evaluate the inhibitory effect of compounds like this compound and its derivatives on α-glucosidase activity.[6][7]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (100 mM, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃) solution (1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, add 50 µL of phosphate buffer to all wells.

-

Add 10 µL of the test compound solution at various concentrations to the sample wells.

-

Add 10 µL of the solvent to the control wells.

-

Add 10 µL of acarbose solution at various concentrations to the positive control wells.

-

Enzyme Addition: Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Stopping the Reaction: Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Enzymatic Assay for Proline Analogues

As a proline analogue, the interaction of this compound with enzymes that metabolize proline can be investigated using an enzymatic assay. This protocol is adapted from an assay for L-proline using pyrroline-5-carboxylate reductase (P5CR).[5][8][9]

Materials:

-

Recombinant P5CR enzyme

-

Glycine-NaOH buffer (100 mM, pH 10.2)

-

NAD⁺ solution (5 mM)

-

Test compound (this compound) solution

-

L-proline (for standard curve)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:

-

100 µL of Glycine-NaOH buffer (pH 10.2)

-

Various concentrations of this compound or L-proline for the standard curve.

-

5 mM NAD⁺

-

-

Enzyme Addition: Initiate the reaction by adding a specific amount of P5CR enzyme (e.g., 1-2 µg).

-

Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH. The reaction is typically monitored for 15-30 minutes.

-

Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. This can be used to determine kinetic parameters or inhibitory constants.

Potential Signaling Pathway Involvement

While the direct effects of this compound on specific signaling pathways are not extensively documented, compounds with similar structural motifs, particularly those developed as kinase inhibitors, often target pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway.[10][11][12][13][14] The dysregulation of this pathway is a hallmark of many diseases, including cancer.

Below is a diagram illustrating the canonical PI3K/Akt signaling cascade, a potential target for novel therapeutics derived from scaffolds like this compound.

Caption: The PI3K/Akt signaling pathway.

Experimental Workflow Visualizations

Visualizing experimental workflows is crucial for understanding and replicating complex procedures. Below are diagrams representing the workflows for the synthesis and a key biological assay.

References

- 1. Proline Assay Kit (Fluorometric) (ab282913) is not available | Abcam [abcam.com]

- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]

- 6. In vitro α-glucosidase inhibitory assay [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. AKT/PKB Signaling: Navigating the Network - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Analysis of Azepane-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Azepane-2-carboxylic acid, a cyclic amino acid analog of interest in medicinal chemistry and drug development. The document details typical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for data acquisition, and relevant biochemical pathways.

Spectroscopic Data of this compound

The following tables summarize the expected quantitative NMR and IR spectroscopic data for this compound. This data is compiled based on the known spectral characteristics of its constituent functional groups and analysis of related cyclic amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: D₂O, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 3.9 | dd | 1H | α-CH |

| ~3.2 - 3.3 | m | 1H | ε-CH₂ (axial) |

| ~2.9 - 3.0 | m | 1H | ε-CH₂ (equatorial) |

| ~1.8 - 2.0 | m | 2H | β-CH₂ |

| ~1.5 - 1.7 | m | 4H | γ-CH₂, δ-CH₂ |

¹³C NMR (Carbon-13 NMR) Data

Solvent: D₂O, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | C=O (Carboxylic Acid) |

| ~60 - 65 | α-C |

| ~45 - 50 | ε-C |

| ~30 - 35 | β-C |

| ~25 - 30 | δ-C |

| ~20 - 25 | γ-C |

Infrared (IR) Spectroscopy

FTIR Data

Technique: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid, H-bonding) |

| 3300 - 3100 | Medium, Broad | N-H stretch (Secondary Amine) |

| 2920, 2850 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Medium | N-H bend (Secondary Amine) |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1300 - 1200 | Medium | C-O stretch (Carboxylic Acid) |

| ~1200 - 1100 | Medium | C-N stretch (Amine) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible results for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in 0.6 mL of deuterium oxide (D₂O).

-

For analysis of the exchangeable N-H and O-H protons, a non-deuterated solvent such as DMSO-d₆ can be used.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 12 ppm.

-

Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 200 ppm.

-

Data Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (KBr Pellet Method):

-

Dry the this compound sample thoroughly to remove any moisture.

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. FTIR Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Data Processing:

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Visualizations

The following diagrams illustrate a representative synthetic pathway and a potential metabolic fate of this compound, providing a broader context for its chemical and biological behavior.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical and Physical Properties of Azepane-2-carboxylic Acid

This compound, a cyclic amino acid analog, serves as a crucial building block in medicinal chemistry and drug discovery. Its seven-membered ring structure provides a unique conformational constraint that is valuable in the design of peptidomimetics and other complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, experimental protocols, and its role in designing bioactive compounds.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its core structure consists of a saturated seven-membered nitrogen-containing ring (azepane) with a carboxylic acid group at the 2-position.[2]

Identifiers and General Properties

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 5227-53-2 | [1][3] |

| Molecular Formula | C₇H₁₃NO₂ | [3][4] |

| Molecular Weight | 143.18 g/mol | [3][4][5] |

| Canonical SMILES | C1CCC(NCC1)C(=O)O | [] |

| InChI Key | OPFURXRZISKMJV-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [] |

Physicochemical Data

Quantitative physicochemical data is critical for applications in synthesis and formulation.

| Property | Value | Source |

| Melting Point | 208-209 °C | |

| Boiling Point | 280.9 °C at 760 mmHg | [] |

| Density | ~1.1 g/cm³ | [1][] |

| pKa (Predicted) | 2.47 ± 0.20 | [1] |

| XLogP3 | -2.0 | [3] |

| Solubility | Soluble in water, alcohol, and ether. | [1] |

Synthesis and Analysis

The synthesis of azepane rings can be approached through various strategies, including ring-closing and ring-expansion reactions.[7] A common conceptual method for producing this compound involves the reaction of azepane with a carboxylic acid.[1]

Experimental Protocol: Synthesis

Below is a generalized workflow for the synthesis and purification of this compound, based on common organic chemistry principles for similar structures.

Caption: General workflow for the synthesis and purification of this compound.

Methodology:

-

Reaction Setup: A suitable protected precursor, such as a linear amino ester, is dissolved in an appropriate solvent under an inert atmosphere.

-

Cyclization: A reagent to facilitate intramolecular cyclization (e.g., a reducing agent for reductive amination) is added. The reaction is stirred, often with heating, and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Deprotection: The protecting groups on the nitrogen and carboxylic acid moieties are removed. For instance, a Boc protecting group can be removed under acidic conditions.[2]

-

Work-up: The reaction mixture is quenched, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude product is then extracted using an organic solvent.

-

Purification: The crude product is purified, typically by column chromatography followed by recrystallization from a suitable solvent system to yield the pure this compound.

-

Analysis: The final product's identity and purity are confirmed using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.[3]

Spectral Information

-

¹H NMR: Proton NMR data is available for this compound and its derivatives, which is essential for structural confirmation.[3][8]

-

IR Spectra: Infrared spectroscopy data, typically acquired using a KBr wafer technique, can confirm the presence of key functional groups like C=O (carboxylic acid) and N-H (amine).[3]

Applications in Drug Discovery

Azepane-based compounds exhibit a wide range of pharmacological properties and are found in over 20 FDA-approved drugs.[9] The azepane motif is a valuable scaffold for developing therapeutic agents targeting conditions like cancer, Alzheimer's disease, and microbial infections.[9]

Role as a Peptidomimetic Scaffold

This compound is particularly useful for creating conformationally constrained peptidomimetics.[10] By incorporating this rigid cyclic amino acid into a peptide sequence, researchers can enforce a specific three-dimensional structure, which can enhance binding affinity to biological targets and improve metabolic stability.

A notable example involves the synthesis of a cyclic RGD (Arg-Gly-Asp) pentapeptide analog where an enantiopure 7-substituted this compound (ACA) acts as a linker.[10] This peptidomimetic was designed to target αvβ3 and αvβ5 integrin receptors, which are involved in processes like angiogenesis and tumor metastasis. The resulting macrocycle showed low micromolar affinity for these receptors.[10]

Caption: Logical diagram of using this compound in peptidomimetic drug design.

This application highlights the strategic importance of this compound in translating the structural information of peptides into more drug-like molecules with improved pharmacological profiles.

References

- 1. chembk.com [chembk.com]

- 2. Buy (S)-1-(Boc)this compound | 155905-76-3 [smolecule.com]

- 3. CID 174794573 | C14H26N2O4 | CID 174794573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5277-53-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. (S)-1-Boc-azepane-2-carboxylic acid(155905-76-3) 1H NMR [m.chemicalbook.com]

- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Azepane-2-carboxylic Acid: A Proline Homolog for Advanced Peptidomimetic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the development of non-natural amino acids to modulate the structure and function of peptides is of paramount importance. Among these, proline homologs have garnered significant attention due to their ability to introduce conformational constraints and unique structural motifs into peptide backbones. Azepane-2-carboxylic acid, a seven-membered ring analog of proline, has emerged as a valuable building block in the design of peptidomimetics with enhanced biological activity and stability. This technical guide provides a comprehensive overview of this compound as a proline homolog, detailing its synthesis, incorporation into peptides, and its impact on peptide structure and function, with a focus on applications in drug development.

Physicochemical Properties of this compound

This compound possesses distinct physicochemical properties that influence its behavior as a proline surrogate. The expanded seven-membered ring, compared to proline's five-membered ring, imparts greater flexibility and a different conformational landscape.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1] |

| XLogP3 | -2 | [1] |

| Polar Surface Area | 49.3 Ų | [1] |

| Melting Point | 208-209 °C | |

| Boiling Point | 280.9 °C at 760 mmHg |

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step in its application as a chiral building block. Several synthetic strategies have been developed, with a notable approach involving the reductive amination of a glutamic acid-derived aldehyde.

Experimental Protocol: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids

This protocol describes a general approach for the synthesis of 7-substituted azepane-2-carboxylic acids, which can be adapted for the synthesis of the parent compound. The synthesis commences from (S)-tribenzyl glutamic acid γ-aldehyde.[2]

Materials:

-

(S)-tribenzyl glutamic acid γ-aldehyde

-

β-keto phosphonates

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Solvents (e.g., methanol, ethyl acetate)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Horner-Wadsworth-Emmons Reaction: The (S)-tribenzyl glutamic acid γ-aldehyde is reacted with a suitable β-keto phosphonate to generate the corresponding Horner-Wadsworth-Emmons product.

-

Reductive Cyclization: The product from the previous step undergoes a one-pot, four-step transformation in the presence of hydrogen gas and a palladium catalyst. This sequence involves:

-

Hydrogenation of the double bond.

-

Hydrogenolysis of the three benzyl protecting groups.

-

Intramolecular imine formation.

-

Reductive amination to yield the 7-substituted this compound.[2]

-

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the enantiopure this compound derivative.

Incorporation of this compound into Peptides

The integration of this compound into peptide chains is primarily achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. This involves the use of N-terminally Fmoc-protected this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of an Fmoc-protected amino acid, which is applicable to Fmoc-Azepane-2-carboxylic acid, into a growing peptide chain on a solid support.[3][4]

Materials:

-

Fmoc-protected amino acids (including Fmoc-Azepane-2-carboxylic acid)

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: The resin is swelled in DMF for at least one hour in the SPPS reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF.

-

Amino Acid Coupling:

-

The Fmoc-Azepane-2-carboxylic acid (or other Fmoc-amino acid) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HATU) and a base (e.g., DIEA).

-

This activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to facilitate peptide bond formation.

-

The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptide Conformation and Biological Activity

The incorporation of this compound into peptides significantly influences their conformational properties and, consequently, their biological activities. The larger ring size of azepane compared to proline introduces a different set of dihedral angle constraints, which can be exploited to induce specific secondary structures, such as turns and helices.

Quantitative Data on Biological Activity

The following tables summarize quantitative data on the biological activity of peptides and peptidomimetics containing this compound derivatives or related constrained proline analogs.

Table 1: Inhibitory Activity of an Azepane-Containing RGD Peptidomimetic [2]

| Compound | Target Integrin | IC₅₀ (µM) |

| Cyclic RGD pentapeptide analog with 7-substituted this compound | αvβ3 | 1.8 |

| Cyclic RGD pentapeptide analog with 7-substituted this compound | αvβ5 | 2.9 |

Table 2: Inhibitory Activity of Peptidomimetics Targeting the STAT3 SH2 Domain [5]

| Compound | Target | IC₅₀ (nM) |

| Lead Phosphopeptide | STAT3 SH2 Domain | 290 |

| pCinn-Haic-Gln-NHBn (contains an azepino-indole-carboxylic acid) | STAT3 SH2 Domain | 162 |

Role in Modulating Signaling Pathways

Proline-rich motifs are crucial for mediating protein-protein interactions in a multitude of signaling pathways. By replacing proline with this compound, it is possible to modulate these interactions, leading to either agonistic or antagonistic effects.

Integrin-Mediated Signaling

The Arg-Gly-Asp (RGD) sequence is a key recognition motif for integrins, a family of cell surface receptors that play a pivotal role in cell adhesion, migration, and signaling. Cyclic RGD peptidomimetics containing constrained amino acids, such as derivatives of this compound, have been developed as potent and selective integrin antagonists. By blocking the interaction of integrins with their natural ligands, these peptidomimetics can interfere with downstream signaling pathways, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which are often dysregulated in cancer.

SH3 Domain-Mediated Signaling

Src Homology 3 (SH3) domains are protein interaction modules that recognize and bind to proline-rich sequences, typically containing a PxxP motif. These interactions are fundamental in the assembly of signaling complexes in pathways regulating cell growth, differentiation, and cytoskeletal organization. The introduction of this compound in place of proline in these recognition motifs can alter the binding affinity and specificity for SH3 domains. This modification can disrupt the formation of signaling complexes, thereby inhibiting downstream signal transduction. For example, in the context of STAT3 signaling, a conformationally constrained peptidomimetic containing an azepino-indole-carboxylic acid has been shown to inhibit the STAT3 SH2 domain, preventing its dimerization and subsequent transcriptional activity.[5]

Conclusion

This compound stands out as a versatile and powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique seven-membered ring structure offers a distinct conformational profile compared to proline, enabling the design of peptidomimetics with tailored structural and functional properties. The ability to synthesize enantiopure this compound and incorporate it into peptides using standard solid-phase techniques has opened up new avenues for exploring its potential in drug discovery. As demonstrated by its application in targeting integrins and SH2 domains, this proline homolog holds significant promise for the development of novel therapeutics with enhanced potency, selectivity, and stability. Further exploration of its impact on a wider range of biological targets and signaling pathways will undoubtedly continue to fuel innovation in the field of peptidomimetic drug design.

References

- 1. Binding Modes of Peptidomimetics Designed to Inhibit STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Conformationally constrained peptidomimetic inhibitors of signal transducer and activator of transcription. 3: Evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Natural Origins of Azepane-2-Carboxylic Acid: A Review of Current Knowledge

Despite extensive investigation into the vast chemical diversity of the natural world, Azepane-2-carboxylic acid, a saturated seven-membered cyclic amino acid, has not been documented as a naturally occurring compound in the scientific literature. While a multitude of non-proteinogenic amino acids and cyclic peptides have been isolated from various organisms, particularly from marine environments, current evidence does not support the biosynthesis of this compound in any known biological system.

This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of this compound, primarily highlighting the absence of its discovery in nature. The information presented is intended for researchers, scientists, and drug development professionals interested in the fields of natural products chemistry, pharmacology, and synthetic biology.

I. A Survey of Natural Product Databases and Literature

A thorough review of scientific databases and the broader literature on natural products reveals a significant gap in knowledge regarding the isolation of this compound from any natural source. While the azepane ring system is a structural motif found in a variety of biologically active natural products, these are typically complex alkaloids or other derivatives, and not the simple, unsubstituted this compound.

Marine invertebrates, such as sponges and tunicates, are well-documented sources of unique secondary metabolites, including a wide array of non-proteinogenic amino acids and cyclic peptides. However, systematic searches of this rich chemical space have not yielded this compound. Similarly, investigations into terrestrial plants, fungi, and bacteria, which are also known to produce a diverse range of unusual amino acids, have not reported its presence.

II. Biosynthetic Plausibility and Future Directions

The absence of this compound in nature is noteworthy. While the biosynthesis of smaller cyclic amino acids like proline (a five-membered ring) and pipecolic acid (a six-membered ring) is well-established, the enzymatic machinery required for the cyclization to form a seven-membered azepane ring from a linear amino acid precursor has not been identified.

The potential biosynthetic pathways for such a compound remain speculative. It could theoretically be derived from lysine through a series of enzymatic reactions involving chain elongation and subsequent cyclization. However, no such pathway has been elucidated.

For researchers in synthetic biology, the lack of a natural precedent presents an opportunity for the design and engineering of novel biosynthetic pathways. The creation of microorganisms capable of producing this compound could provide a sustainable source of this compound for potential applications in drug discovery and materials science.

III. Experimental Considerations for Future Investigations

Should future research endeavors aim to investigate the potential natural occurrence of this compound, a targeted and highly sensitive analytical approach would be required. The following workflow outlines a hypothetical experimental strategy for its detection and isolation.

Workflow for the Detection of this compound in Natural Samples

Figure 1. A proposed experimental workflow for the discovery and characterization of this compound from natural sources.

This workflow would begin with the extraction of metabolites from a biological sample, followed by a highly sensitive analytical detection method such as liquid chromatography-mass spectrometry (LC-MS/MS), often requiring derivatization to enhance detection. If a compound with the corresponding mass and retention time to a synthetic standard of this compound is detected, preparative chromatography would be employed for its isolation, and its structure would be definitively confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

IV. Conclusion

Azepane-2-carboxylic Acid: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce diverse substituents have made it a valuable building block for the design of novel therapeutic agents. At the heart of this chemical space lies Azepane-2-carboxylic acid, a versatile starting material and a key structural motif in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound, also known as homopipecolic acid, is a cyclic amino acid. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5227-53-2 |

| Melting Point | 208-209 °C |

| Boiling Point | 280.9 °C at 760 mmHg |

Synthesis of this compound and its Derivatives

The synthesis of enantiomerically pure and substituted this compound is a critical step in its application in drug discovery. Various synthetic strategies have been developed, often involving ring expansion reactions or cyclization of linear precursors.

A general workflow for the asymmetric synthesis of substituted azepanes is depicted below. This process often starts from readily available chiral precursors and involves key steps such as asymmetric lithiation and conjugate addition to introduce stereocenters, followed by cyclization to form the azepane ring.

Experimental Protocol: Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives

This protocol is a representative example of an asymmetric synthesis of a substituted azepane derivative, a key intermediate for drug discovery projects.[1]

-

Oxidative Cleavage of Aza-bicyclo[3.2.2]nonene:

-

To a solution of the aza-bicyclo[3.2.2]nonene starting material in a suitable solvent (e.g., dichloromethane/methanol), add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O).

-

Cool the reaction mixture to 0 °C and add an oxidizing agent (e.g., sodium periodate) portion-wise.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate) and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the desired (2S,5S)-5-substituted azepane-2-carboxylate derivative.

-

Role in Medicinal Chemistry

The this compound scaffold is a versatile template for the development of a wide range of therapeutic agents. Its ability to mimic peptide backbones and present substituents in a defined three-dimensional space has been exploited to target various biological macromolecules.

Peptidomimetics and Integrin Antagonists

This compound is frequently incorporated into peptidomimetics to constrain the conformational flexibility of peptide chains, thereby enhancing their binding affinity and selectivity for their biological targets. A notable application is in the design of antagonists for RGD-binding integrins, which are cell surface receptors involved in cell adhesion, signaling, and angiogenesis.[2][3][4]

A cyclopentapeptide analog incorporating a 7-substituted this compound linker has been synthesized and shown to exhibit low micromolar affinity for αvβ3 and αvβ5 integrin receptors.

| Compound | Target | IC₅₀ (µM) |

| Cyclopentapeptide-Azepane Analog | αvβ3 Integrin | 1.8 |

| αvβ5 Integrin | 2.9 |

Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease.

Balanol, a natural product containing an azepane ring, is a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in signal transduction pathways that regulate cell growth and differentiation.[5][6][7] Acyclic analogs of balanol that retain the azepane-like functionality have been synthesized and show high selectivity for PKC over other kinases like PKA.[5]

The PKC signaling pathway is a critical regulator of numerous cellular processes. The binding of extracellular ligands to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can activate phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG and Ca²⁺ (released from the endoplasmic reticulum in response to IP₃) synergistically activate conventional PKC isoforms.

Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators in immune signaling pathways. Their inhibition is an attractive strategy for enhancing anti-tumor immunity.[8] Azepane-containing derivatives have been developed as potent inhibitors of PTPN2 and PTPN1.[8]

| Compound | Target | IC₅₀ (nM) |

| Compound 4 (Azepane Derivative) | PTPN2 | 15 |

| PTPN1 | 8 |

The inhibition of PTPN2 and PTPN1 by these compounds can restore the activity of signaling molecules like STAT1 and STAT3, leading to enhanced T-cell mediated tumor cell killing.

Anticancer Agents

The azepane scaffold is present in numerous compounds with demonstrated anticancer activity.[9][10] For instance, certain 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives have shown good activity against B-cell leukemic cell lines.[9]

| Compound | Cell Line | IC₅₀ (µM) |

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh (B-cell leukemia) | 18 |

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[9]

-

Cell Seeding: Plate cells (e.g., Reh cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the azepane derivatives for a specified period (e.g., 48 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Pharmacokinetics

The pharmacokinetic properties of azepane-containing compounds are crucial for their development as drugs. While data on this compound itself is limited, studies on its derivatives and related structures provide insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

A generalized workflow for a rodent pharmacokinetic study is outlined below.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a novel azepane derivative.[11]

-

Animal Models: Use male Wistar or Sprague-Dawley rats. House the animals in a controlled environment with a regular light-dark cycle and free access to food and water.

-

Drug Administration:

-

Intravenous (IV): Dissolve the compound in a suitable vehicle and administer as a single bolus injection via the jugular vein.

-

Oral (PO): Administer the compound by oral gavage.

-

-

Blood Sampling: Collect serial blood samples at predetermined time points post-administration from the jugular vein or another appropriate site into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalytical Method: Quantify the plasma concentrations of the compound using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (T½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) using appropriate software.

The table below presents pharmacokinetic data for a representative azepane-containing compound, a PTPN2/N1 inhibitor.[8]

| Compound | Species | Route | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |

| Compound 4 | Mouse | IV | 1.8 | 35.4 | 4.8 | 45 |

| PO | 3.2 | - | - |

Conclusion

This compound and its derivatives represent a rich and productive area of research in medicinal chemistry. The versatility of the azepane scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. From peptidomimetics targeting cell surface receptors to potent enzyme inhibitors and anticancer agents, this structural motif continues to be a valuable tool in the quest for novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery through the exploration of azepane-based compounds. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate promising lead compounds into clinically effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (R)-Azepane-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chiral synthesis of (R)-Azepane-2-carboxylic acid, a valuable building block in modern drug discovery. This constrained amino acid analog is of significant interest for its ability to impart conformational rigidity to peptides, enhancing their biological activity and metabolic stability. The protocols detailed below are based on methodologies reported in peer-reviewed scientific literature.

Application Notes

(R)-Azepane-2-carboxylic acid serves as a versatile scaffold in pharmaceutical research, particularly in the design of peptidomimetics and prodrugs.[1] Its rigid, seven-membered ring structure is crucial for the precise spatial arrangement of functional groups, which is essential for effective target engagement.[1] The development of catalytic asymmetric routes is a key focus in improving the enantiomeric purity of this compound.[1]

A significant application of (R)-Azepane-2-carboxylic acid is in the development of Arg-Gly-Asp (RGD) mimetics that target integrin αvβ3. A cyclopentapeptide analog incorporating an enantiopure 7-substituted azepane-2-carboxylic acid linker has shown low micromolar affinity for αvβ3 and αvβ5 receptors.[2] This highlights its potential in developing therapeutics that modulate integrin-mediated signaling pathways, which are implicated in angiogenesis and tumor metastasis.

Therapeutic Relevance: Integrin αvβ3 Signaling

Integrin αvβ3 is a cell surface receptor that plays a crucial role in cell adhesion, proliferation, and migration. Its signaling is initiated by binding to extracellular matrix proteins containing the RGD motif. This interaction triggers a cascade of intracellular events, primarily through the activation of Focal Adhesion Kinase (FAK). Activated FAK can then influence multiple downstream pathways, including the PI3K/Akt and Ras/MAPK pathways, which are central to cell survival and proliferation.[3][4] Peptidomimetics containing (R)-Azepane-2-carboxylic acid can act as antagonists, blocking the natural ligand binding to integrin αvβ3 and thereby inhibiting these downstream signaling events.

Below is a diagram illustrating the simplified signaling pathway of integrin αvβ3, which can be targeted by RGD mimetics incorporating (R)-Azepane-2-carboxylic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A signaling pathway from the alpha5beta1 and alpha(v)beta3 integrins that elevates bcl-2 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. αVβ3 Integrin Regulates Macrophage Inflammatory Responses via PI3 Kinase/Akt-Dependent NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Azepane-2-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Azepane-2-carboxylic acid, a valuable chiral building block in drug discovery and development. The methodologies presented focus on achieving high enantiopurity and scalability.

Introduction

This compound, also known as L-homopipecolic acid, is a seven-membered cyclic amino acid analogue. Its constrained conformational flexibility makes it an attractive scaffold for the design of peptidomimetics and pharmacologically active compounds. The stereochemistry at the C2 position is critical for biological activity, necessitating precise control during synthesis. This document outlines a robust method for the asymmetric synthesis of substituted azepane-2-carboxylate derivatives, which can be adapted for the synthesis of the parent compound.

Featured Synthetic Route: Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives

A notable and scalable approach for the synthesis of enantiomerically enriched azepane-2-carboxylate derivatives has been developed.[1] This method utilizes an oxidative cleavage of a bicyclic alkene precursor to stereoselectively install functionalities at the C2 and C5 positions of the azepane ring. While this protocol yields a C5-substituted product, it represents a key strategy for constructing the chiral azepane core.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for substituted azepane-2-carboxylates.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related chiral heterocycles and can be adapted for this compound.

Protocol 1: Ruthenium-Catalyzed Olefin Cross-Metathesis and Hydrogenation for Annulated Azepanes

This protocol describes a two-step synthesis of [b]-annulated azepane scaffolds, which shares common principles with the synthesis of monocyclic azepanes.[2]

Step 1: Ruthenium-Catalyzed Olefin Cross-Metathesis

-

To a solution of an optically active cyclic α-allyl-β-oxoester (1.0 equiv) and acrylonitrile (4.0 equiv) in toluene at 90 °C, add Hoveyda-Grubbs 2nd generation catalyst (2 mol%).

-

Stir the reaction mixture at 90 °C for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cross-metathesis product.

Step 2: Palladium-Catalyzed Dihydrogenation and Reductive Amination

-

Dissolve the product from Step 1 in a mixture of methanol and acetic acid.

-

Add Palladium on carbon (10% w/w) to the solution.

-

Subject the mixture to hydrogenation at 11 bar of H₂ pressure and 80 °C for 24 hours.

-

After hydrogenation, filter the catalyst through a pad of Celite® and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude annulated azepane derivative.

-

Purify the product by column chromatography or crystallization.

Quantitative Data Summary for Annulated Azepane Synthesis [2]

| Starting Material | Product Yield (%) | Enantiomeric Excess (ee %) |

| Cyclopentyl derivative | 49 | 97-98 |

| Cyclohexyl derivative | 57 | 97-98 |

| Cycloheptyl derivative | 77 | 97-98 |

Data Presentation

The following table summarizes the key quantitative data for the synthesis of [b]-annulated azepane scaffolds, which provides a reference for expected yields and enantioselectivities in related azepane syntheses.

Table 1: Summary of Yields and Enantioselectivities for Annulated Azepane Synthesis

| Entry | Ring Size of Precursor | Yield of Metathesis Product (%) | Yield of Hydrogenation Product (%) | Overall Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 5 | 85 | 57 | 48 | >98 |

| 2 | 6 | 87 | 65 | 57 | >98 |

| 3 | 7 | 91 | 85 | 77 | >98 |

Data adapted from a representative synthesis of annulated azepanes.

Logical Relationships in Asymmetric Synthesis

The enantioselectivity in these syntheses is often dictated by the choice of chiral catalyst or auxiliary. The following diagram illustrates the logical relationship in a catalyst-controlled asymmetric reaction.

Caption: Catalyst-controlled enantioselective synthesis.

Conclusion

The enantioselective synthesis of this compound and its derivatives is a critical area of research with significant implications for drug discovery. The methodologies presented here, particularly the strategy involving oxidative cleavage of a bicyclic intermediate, offer a scalable and highly stereocontrolled route to this important class of molecules. Further adaptation of these methods will undoubtedly lead to more efficient syntheses of the unsubstituted parent compound and a wider range of functionalized analogues.

References

Application Notes and Protocols for the Use of Azepane-2-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-2-carboxylic acid, a seven-membered cyclic amino acid analogue of proline, is a valuable building block in the synthesis of peptidomimetics and other molecules of pharmaceutical interest. Its incorporation into peptide sequences can induce conformational constraints, enhance metabolic stability, and provide novel structural scaffolds for drug design. These application notes provide an overview of the use of Fmoc-protected this compound in solid-phase peptide synthesis (SPPS), including recommended protocols, potential challenges, and relevant quantitative data.

Data Presentation

The following tables summarize key quantitative data and recommended conditions for the incorporation of this compound and similar hindered amino acids in peptide synthesis.

Table 1: Reported Yield for Cyclization of a Peptide Containing a Substituted this compound Derivative

| Peptide Sequence | Coupling Reagent | Base | Solvent | Conditions | Yield (%) | Reference |

| Cyclopentapeptide with a 7-substituted this compound linker | HATU | DIEA | Dichloromethane | Microwave (25W), 75°C, 25 min | 79 | [1] |

Table 2: Recommended Coupling Reagents and Conditions for Hindered Amino Acids

| Coupling Reagent | Activating Additive | Base (Equivalents) | Typical Coupling Time | Key Considerations |

| HATU | (Internal) | DIEA (2-4) | 30 min - 2 h | Highly efficient for hindered couplings. |

| HBTU | HOBt | DIEA (2-4) | 30 min - 2 h | A common and effective choice. |

| PyBOP | (Internal) | DIEA (2-4) | 30 min - 2 h | Good for minimizing racemization. |

| DIC/Oxyma | OxymaPure | Collidine or DIEA (2-4) | 1 - 4 h | Safer alternative to benzotriazole-based reagents. |

Experimental Protocols

The following protocols provide a general guideline for the manual solid-phase synthesis of peptides containing this compound using Fmoc/tBu chemistry.

Protocol 1: Standard Coupling of Fmoc-Azepane-2-carboxylic acid

This protocol outlines the steps for incorporating a single Fmoc-Azepane-2-carboxylic acid residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Azepane-2-carboxylic acid

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Washing solvents (DMF, DCM, Methanol)

-

Kaiser test kit or other method for monitoring coupling completion

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-